

An In-depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]pyrrolidine

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Compound of Interest

Compound Name: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted spectral data of **3-[4-(trifluoromethyl)phenyl]pyrrolidine** (CAS No: 1000198-76-4). Due to the limited availability of specific experimental data for this compound, this document combines known information with theoretical predictions and established methodologies for analogous 3-arylpyrrolidine structures. The guide covers its chemical and physical properties, a proposed synthetic route, predicted NMR and mass spectrometry data, and a discussion of its potential biological activities, particularly in the context of monoamine transporter inhibition. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrrolidine derivatives.

Chemical and Physical Properties

3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a solid organic compound with a molecular formula of $C_{11}H_{12}F_3N$.^[1] The presence of the trifluoromethyl group on the phenyl ring is expected to significantly influence its lipophilicity and metabolic stability, properties of interest in drug design.

Table 1: Chemical and Physical Properties of **3-[4-(Trifluoromethyl)phenyl]pyrrolidine**

Property	Value	Source/Reference
CAS Number	1000198-76-4	[1][2]
Molecular Formula	C ₁₁ H ₁₂ F ₃ N	[1][2]
Molecular Weight	215.21 g/mol	[1][2]
Physical Form	Solid	[1]
Purity	≥97%	[1]
InChI	InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-4,9,15H,5-7H2	[1]
InChI Key	MMHBTMCYKWWNNS-UHFFFAOYSA-N	[1]
Predicted Melting Point	Not available (solid at room temp.)	-
Predicted Boiling Point	Not available	-
Predicted Solubility	Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO.	General chemical principles

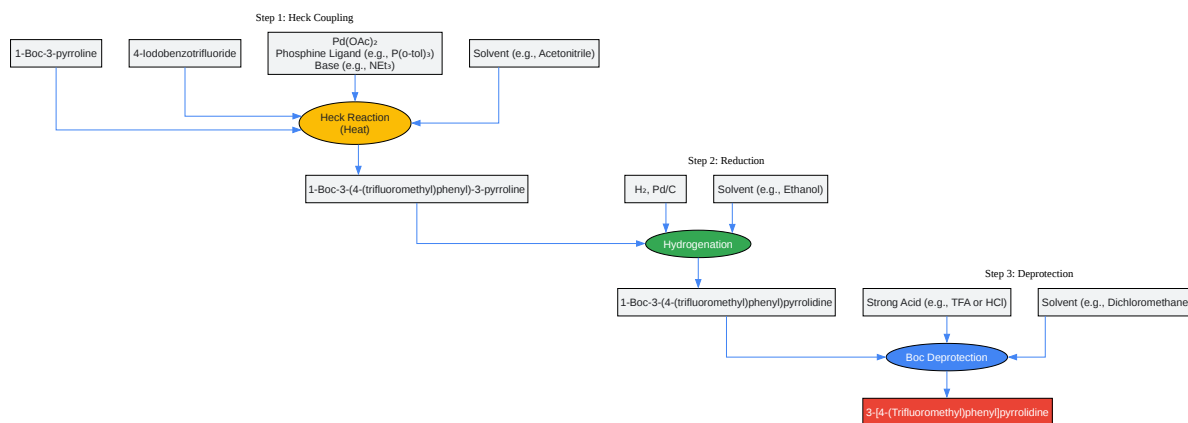
Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of **3-[4-(trifluoromethyl)phenyl]pyrrolidine** is not readily available, a plausible and efficient route can be designed based on established palladium-catalyzed cross-coupling reactions, which are widely used for the formation of C-C bonds in the synthesis of 3-arylpyrrolidines.[3] Two common and effective methods are the Heck reaction and the Suzuki-Miyaura coupling.

Proposed Synthesis via Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. [4][5] In this proposed synthesis, 1-Boc-3-pyrroline can be coupled with 4-iodobenzotrifluoride, followed by the removal of the Boc protecting group.

Experimental Workflow: Heck Reaction Synthesis

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Caption: Proposed Heck reaction workflow for the synthesis of **3-[4-(trifluoromethyl)phenyl]pyrrolidine**.

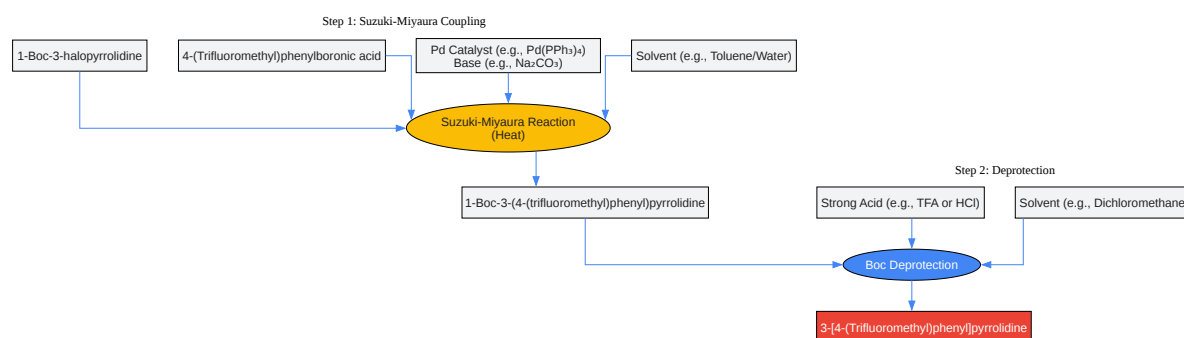
Detailed Protocol (Representative):

- **Heck Coupling:** To a solution of 1-Boc-3-pyrroline (1 equivalent) and 4-iodobenzotrifluoride (1.1 equivalents) in acetonitrile, add palladium(II) acetate (0.05 equivalents), tri(o-tolyl)phosphine (0.1 equivalents), and triethylamine (2 equivalents). The mixture is heated to reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield 1-Boc-3-(4-(trifluoromethyl)phenyl)-3-pyrroline.
- **Reduction:** The intermediate from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the double bond is reduced. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.
- **Deprotection:** The Boc-protected pyrrolidine is dissolved in dichloromethane, and an excess of trifluoroacetic acid or a solution of HCl in dioxane is added. The reaction is stirred at room temperature for several hours. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent to yield the final product, **3-[4-(trifluoromethyl)phenyl]pyrrolidine**.

Proposed Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is another powerful method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.^{[6][7]}

Experimental Workflow: Suzuki-Miyaura Coupling Synthesis



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Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing the target compound.

Detailed Protocol (Representative):

- **Suzuki-Miyaura Coupling:** A mixture of 1-Boc-3-halopyrrolidine (e.g., 3-bromopyrrolidine, 1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like aqueous sodium carbonate (2 equivalents) in a solvent system such as toluene/water is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the layers are separated, and the aqueous layer is extracted with an

organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.

- Deprotection: The deprotection of the Boc group is carried out as described in the Heck reaction protocol to yield the final product.

Predicted Spectral Data

As experimental spectra for **3-[4-(trifluoromethyl)phenyl]pyrrolidine** are not publicly available, the following sections provide predicted data based on the chemical structure and known spectral characteristics of analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the aromatic protons of the trifluoromethylphenyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (ortho to CF ₃)	7.55 - 7.65	d	2H
Aromatic (meta to CF ₃)	7.35 - 7.45	d	2H
Pyrrolidine CH (position 3)	3.30 - 3.50	m	1H
Pyrrolidine CH ₂ (positions 2 & 5)	2.80 - 3.20	m	4H
Pyrrolidine CH ₂ (position 4)	1.90 - 2.20	m	2H
Pyrrolidine NH	1.50 - 2.50	br s	1H

Note: Predicted shifts are in CDCl₃ and are approximate. The NH proton signal may be broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrrolidine ring and the trifluoromethylphenyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Aromatic (C-CF ₃)	148 - 152
Aromatic (CH ortho to CF ₃)	125 - 127 (q)
Aromatic (CH meta to CF ₃)	128 - 130
Aromatic (C-pyrrolidine)	128 - 132
CF ₃	122 - 126 (q)
Pyrrolidine CH (position 3)	45 - 50
Pyrrolidine CH ₂ (positions 2 & 5)	48 - 53
Pyrrolidine CH ₂ (position 4)	33 - 38

Note: Predicted shifts are in CDCl₃ and are approximate. 'q' denotes a quartet due to C-F coupling.

Predicted Mass Spectrum Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) is expected at m/z 215. The fragmentation pattern will likely involve cleavage of the pyrrolidine ring and the bond connecting the two ring systems.

Table 4: Predicted Major Mass Spectrum Fragments

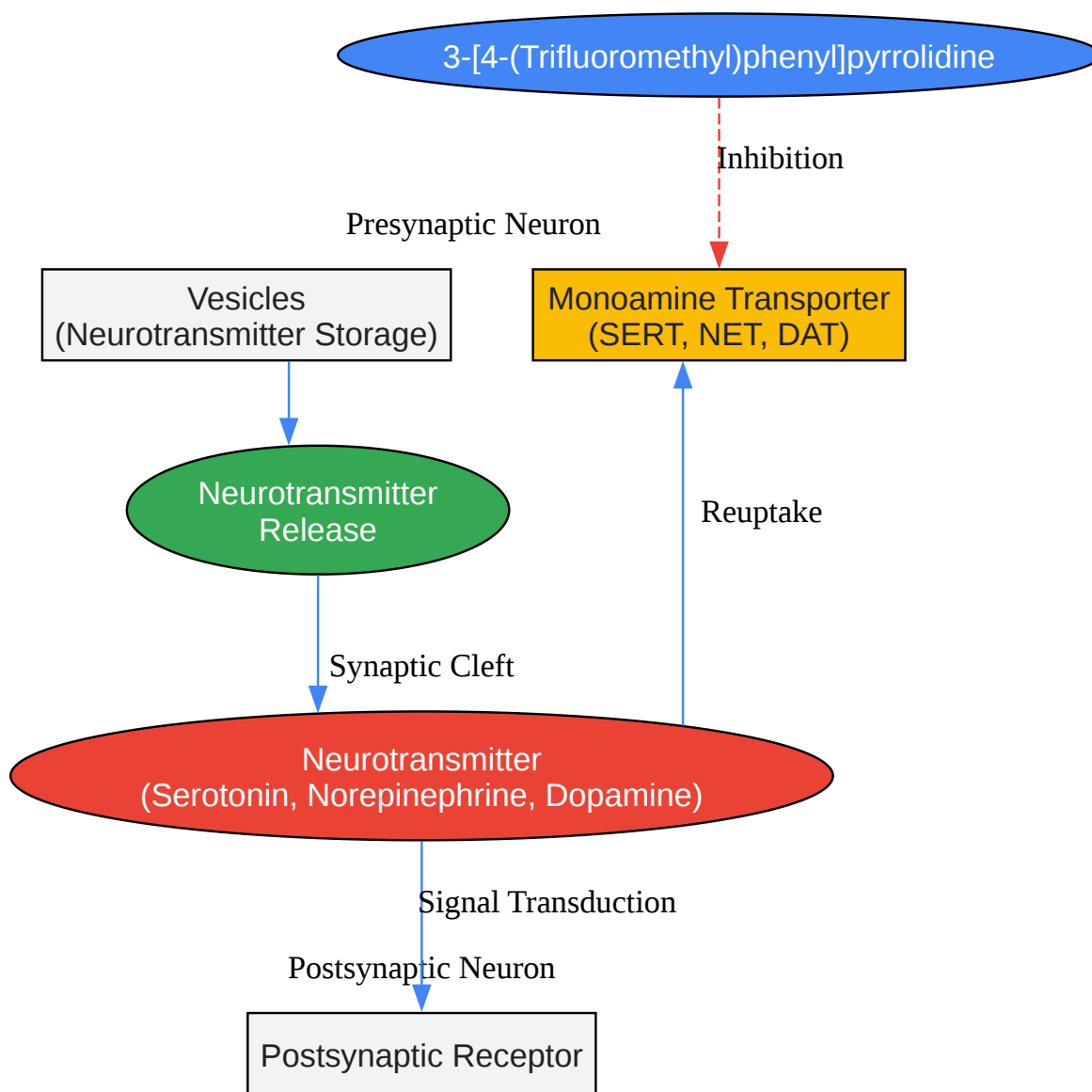
m/z	Proposed Fragment
215	$[M]^+$ (Molecular Ion)
186	$[M - C_2H_5]^+$
172	$[M - C_3H_7]^+$
145	$[C_7H_4F_3]^+$ (Trifluoromethylphenyl cation)
70	$[C_4H_8N]^+$ (Pyrrolidinylium cation)

Potential Biological Activity and Signaling Pathways

The 3-arylpyrrolidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. These compounds often exhibit activity at monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).^{[1][8]} Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressant and psychoactive drugs.^{[9][10][11]}

Given its structure, **3-[4-(trifluoromethyl)phenyl]pyrrolidine** is a candidate for investigation as a monoamine reuptake inhibitor. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.

Monoamine Transporter Inhibition Pathway



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Caption: General mechanism of monoamine transporter inhibition by 3-arylpyrrolidines.

Safety and Handling

Specific safety data for **3-[4-(trifluoromethyl)phenyl]pyrrolidine** is not available. However, based on the general hazards of similar chemicals, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety

glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-[4-(trifluoromethyl)phenyl]pyrrolidine is a research chemical with potential for applications in drug discovery, particularly in the area of neuroscience. This technical guide has provided a summary of its known properties, proposed synthetic routes, and predicted spectral data to aid researchers in its further investigation. The structural similarity to known monoamine reuptake inhibitors suggests that this compound warrants further study to elucidate its specific biological targets and therapeutic potential. As more experimental data becomes available, a more detailed understanding of its chemical and biological profile will emerge.

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